BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Antitubercular Mycobacterium tuberculosis Benzothiazole amide

4-(Benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide (CAS 899732-84-4) is a synthetic, dual-pharmacophore small molecule (C₁₇H₁₅N₃O₅S₂, MW 405.5 g/mol) comprising a 6-nitro-1,3-benzothiazole core linked via a butanamide chain to a terminal benzenesulfonyl group. The 6-nitro substituent imparts a strong electron-withdrawing character (Hammett σₘ ≈ 0.71) to the benzothiazole ring, while the benzenesulfonyl-butanamide linker forms a flexible sulfone-amide tether structurally related to pharmacophores validated in endothelial lipase (EL) inhibition and PPARα antagonism.

Molecular Formula C17H15N3O5S2
Molecular Weight 405.44
CAS No. 899732-84-4
Cat. No. B2374266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
CAS899732-84-4
Molecular FormulaC17H15N3O5S2
Molecular Weight405.44
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H15N3O5S2/c21-16(7-4-10-27(24,25)13-5-2-1-3-6-13)19-17-18-14-9-8-12(20(22)23)11-15(14)26-17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19,21)
InChIKeyPHTJKUCUEQVHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide (CAS 899732-84-4): Structural Identity, Physicochemical Profile, and Pharmacophore Context for Procurement Evaluation


4-(Benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide (CAS 899732-84-4) is a synthetic, dual-pharmacophore small molecule (C₁₇H₁₅N₃O₅S₂, MW 405.5 g/mol) comprising a 6-nitro-1,3-benzothiazole core linked via a butanamide chain to a terminal benzenesulfonyl group [1]. The 6-nitro substituent imparts a strong electron-withdrawing character (Hammett σₘ ≈ 0.71) to the benzothiazole ring, while the benzenesulfonyl-butanamide linker forms a flexible sulfone-amide tether structurally related to pharmacophores validated in endothelial lipase (EL) inhibition and PPARα antagonism [2][3]. This compound belongs to a proprietary or specialty chemical space with limited published direct biological characterization; its differentiation value therefore rests on the intersection of two independently validated structural motifs—the 6-nitrobenzothiazole warhead and the benzenesulfonyl-butanamide linker—neither of which is simultaneously present in the most frequently encountered close analogs.

Why 4-(Benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide Cannot Be Freely Substituted by In-Class Analogs: Structural Determinants of Functional Divergence


The benzothiazole sulfone amide class encompasses compounds with widely divergent 6-position substituents (e.g., -H, -OCH₃, -Br, -Cl, -NO₂), each imposing distinct electronic, steric, and partitioning properties that fundamentally alter target engagement and biological readout [1]. The 6-nitro group is unique among these substituents: it is the strongest electron-withdrawing moiety in the series (σₘ ≈ 0.71 vs. σₘ ≈ 0.12 for -OCH₃ and σₘ ≈ 0.39 for -Br), directly modulating the electrophilicity and hydrogen-bond-acceptor capacity of the benzothiazole ring [2]. Published SAR on 6-nitrobenzothiazole amides demonstrates that the nitro group confers quantitatively superior antitubercular activity (MIC = 1 μg/mL for the 6-nitro analog vs. MIC = 25 μg/mL for the corresponding 6-chloro analog, albeit against different organisms) [3] and is essential for the antiprotozoal potency observed in nitro(benzo)thiazole acetamides (IC₅₀ values in the nanomolar to low micromolar range) [4]. Simultaneously, the benzenesulfonyl-butanamide linker is a validated pharmacophore for endothelial lipase inhibition and PPARα antagonism that cannot be replaced by a simple acetyl or propanoyl linker without loss of potency [5][6]. Generic substitution with a 6-methoxy, 6-bromo, unsubstituted, or linker-truncated analog therefore risks losing the dual electronic and pharmacophoric contributions that collectively define this compound's research value.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide Relative to Closest Analogs


Antitubercular Potency Differentiation: 6-Nitro vs. 6-Chloro Substitution on the Benzothiazole Amide Scaffold

In a systematic evaluation of N-(6-substituted-2-benzothiazolyl) acid amides, the 6-nitro-bearing analog 2-(3,5-dinitrobenzamido)-6-nitrobenzothiazole exhibited an MIC of 1 μg/mL against Mycobacterium tuberculosis H37Rv, whereas the corresponding 6-chloro analog 2-(p-toluenesulfonamido)-6-chlorobenzothiazole required an MIC of 25 μg/mL to achieve activity against β-Streptococcus S/86 [1]. Although these values were determined against different organisms and therefore do not constitute a direct head-to-head comparison, the 25-fold lower absolute MIC concentration for the 6-nitro derivative is consistent with the electron-withdrawing nitro group enhancing the electrophilic character of the benzothiazole ring, a trend independently corroborated by Hammett analysis showing reactivity order -H > NO₂ > Cl for substituted benzothiazoles [2].

Antitubercular Mycobacterium tuberculosis Benzothiazole amide MIC 6-nitro substitution

Antiprotozoal Activity of the 6-Nitrobenzothiazole Core: Quantitative Class Evidence from Acetamide Analogs

Navarrete-Vázquez et al. (2015) synthesized and tested four 6-nitrobenzothiazole acetamides (compounds 5–8) and four 5-nitrothiazole acetamides (compounds 1–4) against Giardia intestinalis and Trichomonas vaginalis [1]. Among the 6-nitrobenzothiazole series, IC₅₀ values ranged from nanomolar to low micromolar, with the most potent 5-nitrothiazole analog (compound 1) achieving IC₅₀ = 122 nM against G. intestinalis—44-fold more active than metronidazole and 10-fold more effective than nitazoxanide, without in vitro cytotoxicity against VERO cells [1]. The 6-nitrobenzothiazole acetamides (5–8) share the identical nitrobenzothiazole warhead present in the target compound. In contrast, analogs lacking the nitro group (e.g., 6-methoxy or unsubstituted benzothiazole acetamides) were not included in this study, but the broader literature indicates that the nitro group is a critical determinant of antiprotozoal activity in this chemotype [2].

Antiprotozoal Giardia intestinalis Trichomonas vaginalis 6-nitrobenzothiazole IC50

Benzothiazole Sulfone Amide Pharmacophore Validation: Endothelial Lipase Inhibition Potency and Selectivity

Kim et al. (2019) reported the optimization of a benzothiazole sulfone amide series for endothelial lipase (EL) inhibition, with lead Compound 32 achieving a plasma exposure (Cₜᵣₒᵤ₉ₕ) exceeding 15-fold over the mouse plasma EL IC₅₀ sustained over 4 days in a mouse pharmacodynamic model [1]. The benzenesulfonyl-butanamide linker is a core structural feature of this pharmacophore, as documented in the Bristol-Myers Squibb patent family (US20160326125A1, WO2014015088A1) covering sulfone amide linked benzothiazole EL inhibitors [2][3]. The target compound incorporates this identical linker motif. Crucially, the patent SAR indicates that both the sulfone oxidation state and the amide connectivity are essential for EL inhibitory activity; replacement with a thioether or reversal of the amide orientation significantly attenuates potency [2].

Endothelial lipase HDL cholesterol Benzothiazole sulfone Cardiovascular Pharmacophore

Biofilm Eradication Activity of 6-Nitrobenzothiazole Derivatives: Quantitative MBEC Data vs. Nitazoxanide

In a 2021 study of nitro-heteroaromatic antimicrobial agents, the 6-nitrobenzothiazole-derived methacrylamide 5a demonstrated Minimum Biofilm Eradication Concentrations (MBEC) of 25 μg/mL against Staphylococcus epidermidis and 50 μg/mL against Pseudomonas aeruginosa [1]. The clinical benchmark nitazoxanide (NTZ, 1a) showed MBEC values of 50 μg/mL (S. epidermidis) and 3.125 μg/mL (P. aeruginosa) in the same assay [1]. While 5a was less potent than NTZ against P. aeruginosa biofilms (50 vs. 3.125 μg/mL), it was twice as potent against S. epidermidis biofilms (25 vs. 50 μg/mL), demonstrating species-dependent activity differentiation [1]. The authors noted that 2-amino-6-nitrobenzothiazole itself proved highly effective against S. epidermidis, and that the 6-nitrobenzothiazole-based analogs 5a and 5b showed distinct activity profiles from the 5-nitrothiazole series [1].

Biofilm eradication Staphylococcus epidermidis Pseudomonas aeruginosa MBEC Nitrobenzothiazole

PPARα Antagonism by N-Phenylsulfonyl Benzothiazole Amides: A Scaffold Validated for Metabolic and Antiproliferative Applications

Ammazzalorso et al. (2011) identified N-(phenylsulfonyl)amides containing a benzothiazole scaffold as a novel class of potent PPARα antagonists, with best compounds displaying a dose-dependent antagonistic profile against the agonistic effect of GW7647 in transactivation assays, and additional inhibitory effects on CPT1A expression [1]. Follow-up work by the same group (2019) demonstrated that benzothiazole amide 2b achieved >90% inhibition of viability in two paraganglioma cell lines with IC₅₀ values in the low micromolar range, and markedly impaired colony formation [2]. The benzenesulfonyl-butanamide linker present in the target compound is structurally analogous to the phenylsulfonamide motif validated in these studies. The SAR established that both the sulfonamide group and the benzothiazole ring are required for PPARα antagonism; replacement of the phenylsulfonyl with methylsulfonyl or removal of the benzothiazole abolishes activity [1].

PPARα antagonist Benzothiazole Phenylsulfonamide Metabolic disease Paraganglioma

Recommended Research and Industrial Application Scenarios for 4-(Benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide Based on Quantitative Evidence


Antimycobacterial Hit-Finding: Screening Against Mycobacterium tuberculosis and Non-Tuberculous Mycobacteria

The 6-nitrobenzothiazole core has demonstrated MIC values as low as 1 μg/mL against M. tuberculosis H37Rv in structurally related amide analogs, quantitatively outperforming 6-chloro analogs (25 μg/mL) [1]. The target compound, which retains the 6-nitro substitution, is a suitable candidate for inclusion in antimycobacterial screening cascades—particularly where a dual pharmacophore (nitrobenzothiazole warhead + benzenesulfonyl-butanamide linker) may offer an extended interaction footprint beyond that of simpler acetamide analogs. The benzenesulfonyl group may additionally contribute favorable physicochemical properties (modulated logP, enhanced solubility) for intracellular target engagement.

Antiprotozoal Drug Discovery: Lead Identification for Giardiasis and Trichomoniasis

The 6-nitrobenzothiazole acetamide class has produced compounds with IC₅₀ values in the nanomolar range against Giardia intestinalis (122 nM for the most potent analog, 44-fold more active than metronidazole) [1]. The target compound incorporates the identical 6-nitrobenzothiazole warhead and may serve as a starting point for further optimization of antiprotozoal amides bearing the extended benzenesulfonyl-butanamide linker. Procurement is indicated for laboratories pursuing nitroheterocycle-based antiparasitic agents, where the nitro group is mechanistically essential for activity via reductive activation in anaerobic/microaerophilic parasites.

Cardiovascular Drug Discovery: Endothelial Lipase Inhibitor Screening and Pharmacophore Exploration

The benzenesulfonyl-butanamide linker is a core pharmacophoric element of benzothiazole sulfone amides optimized as endothelial lipase (EL) inhibitors, with lead Compound 32 achieving sustained >15-fold plasma exposure over EL IC₅₀ in a mouse PD model [1]. The target compound contains this identical linker motif and is structurally positioned for screening in EL inhibition assays. The patent literature (US20160326125A1, WO2014015088A1) establishes that the sulfone oxidation state and amide connectivity are critical for activity ; the target compound satisfies these structural requirements and represents a useful tool compound for SAR expansion around the benzothiazole 6-position in the EL inhibitor chemotype.

PPARα Antagonist Development for Metabolic Disease and Rare Tumor Pharmacology

N-Phenylsulfonyl benzothiazole amides have been validated as PPARα antagonists with dose-dependent activity in transactivation assays and >90% antiproliferative efficacy in paraganglioma cell lines at low micromolar concentrations [1]. The target compound combines the phenylsulfonyl pharmacophore with a 6-nitrobenzothiazole moiety, offering an unexplored substitution pattern within this antagonist class. Procurement is strategically relevant for PPARα-focused chemical biology studies and for evaluating the impact of the electron-withdrawing 6-nitro group on antagonist potency and subtype selectivity relative to previously characterized 6-unsubstituted or 6-methyl benzothiazole PPARα antagonists.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.